

Application Notes: Photocatalytic Applications of Aryl Cyclopropyl Ketones

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Compound of Interest

Compound Name: Cyclopropyl-P-nitrophenyl ketone

Cat. No.: B8822905

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Introduction

Aryl cyclopropyl ketones have emerged as versatile building blocks in modern organic synthesis, primarily due to their unique reactivity under photocatalytic conditions. The inherent strain of the cyclopropyl ring, combined with the electronic properties of the aryl ketone moiety, allows for selective activation via single-electron transfer (SET) processes. This activation strategy unlocks novel pathways for carbon-carbon bond formation, most notably in the construction of complex five-membered carbocycles, which are prevalent scaffolds in pharmaceuticals and natural products.

Visible-light photoredox catalysis provides a mild and efficient method to initiate the ring-opening of aryl cyclopropyl ketones, generating key radical intermediates that can engage in a variety of transformations.^{[1][2]} The most significant application developed to date is the formal [3+2] cycloaddition with alkenes and alkynes, providing access to densely functionalized cyclopentanes and cyclopentenones.^{[3][4]} Furthermore, the development of dual-catalyst systems has enabled highly enantioselective variants of this reaction, significantly enhancing its utility for the synthesis of chiral molecules relevant to drug development.^[5]

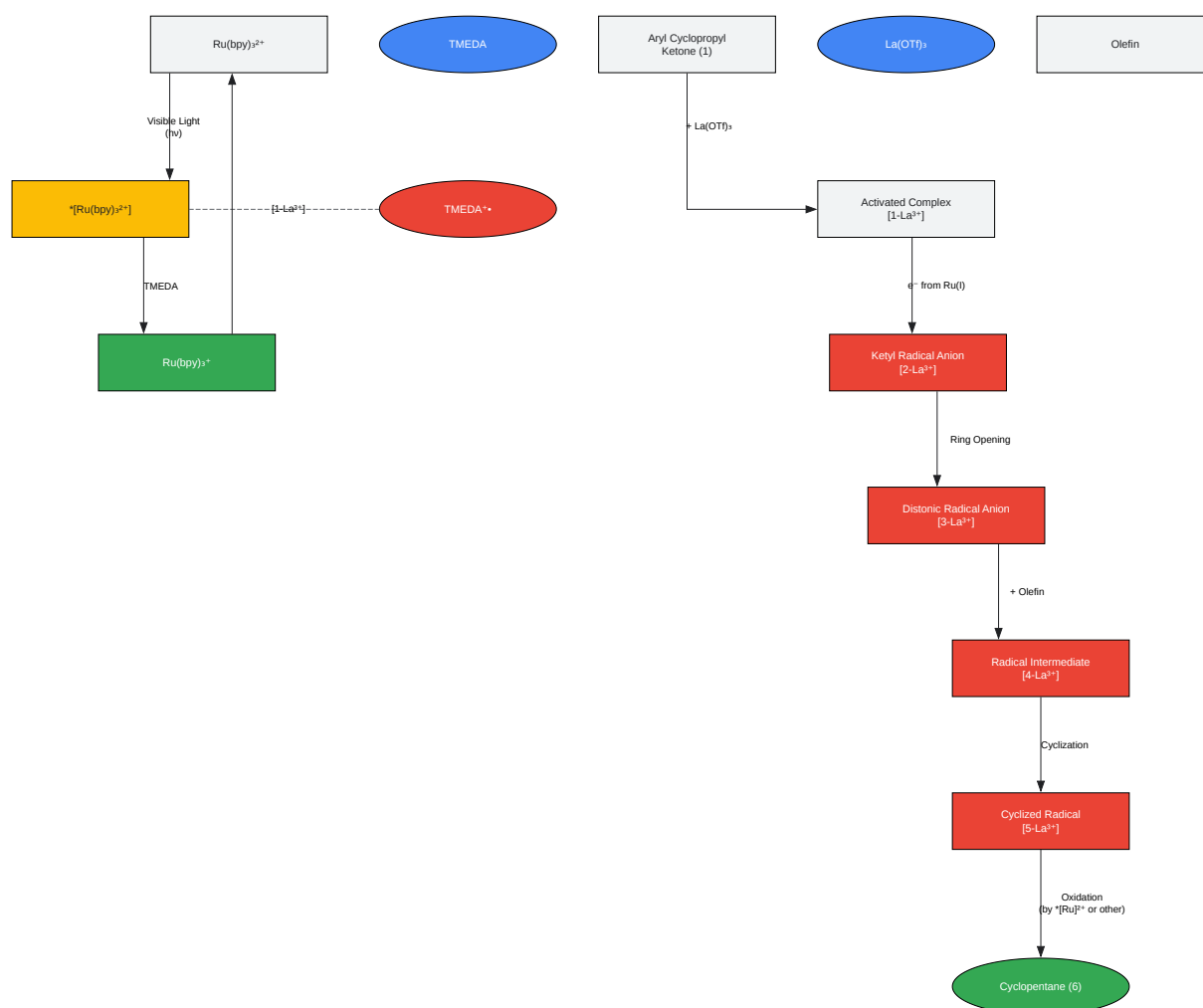
These application notes provide an overview of the key photocatalytic transformations of aryl cyclopropyl ketones, detailed experimental protocols for benchmark reactions, and a summary of reaction performance across various substrates.

Diastereoselective [3+2] Cycloaddition via Photoredox Catalysis

Aryl cyclopropyl ketones can be activated by a ruthenium-based photocatalyst in the presence of a Lewis acid and an amine. The process involves the one-electron reduction of the ketone to form a radical anion, which undergoes rapid ring-opening.^[1]^[2] The resulting distonic radical anion then engages with an olefin in a formal [3+2] cycloaddition to construct a cyclopentane ring. This method is particularly effective for the diastereoselective synthesis of cyclopentanes bearing quaternary carbon centers.^[2]

Reaction Mechanism Workflow

The proposed mechanism involves a photocatalytic cycle coupled with a Lewis acid co-catalyst. The key steps are: 1) Excitation of the Ru(II) photocatalyst by visible light. 2) Reductive quenching of the excited photocatalyst by a sacrificial electron donor (TMEDA). 3) Reduction of the Lewis acid-activated aryl cyclopropyl ketone by the potent Ru(I) reductant to form a ketyl radical anion. 4) Ring-opening of the cyclopropyl ketyl radical to a more stable distonic radical anion. 5) Stepwise addition to an alkene partner. 6) Radical cyclization to form the five-membered ring. 7) Back electron transfer to regenerate the Ru(II) catalyst and yield the final product.



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Caption: Photocatalytic cycle for diastereoselective [3+2] cycloaddition.

Quantitative Data Summary

The following table summarizes the performance of the photocatalytic [3+2] cycloaddition for a variety of aryl cyclopropyl ketone and olefin substrates.^{[1][2]}

Entry	Aryl Cyclopropyl Ketone	Olefin Partner	Yield (%)	Diastereomeric Ratio (d.r.)
1	Phenyl	Methyl Acrylate	75	>20:1
2	4-MeO-Phenyl	Methyl Acrylate	68	>20:1
3	4-Cl-Phenyl	Methyl Acrylate	83	>20:1
4	Phenyl	N,N-Dimethylacrylamide	71	10:1
5	Phenyl	Styrene	55	4:1
6	Phenyl	1-Hexene	45	3:1

Experimental Protocol: Synthesis of Methyl 2-(4-chlorobenzoyl)-2-methyl-5-phenylcyclopentane-1-carboxylate

Adapted from Lu, Z. & Yoon, T. P. (2011). J. Am. Chem. Soc. 133(5), 1162–1164.^{[1][2]}

Materials:

- (4-Chlorophenyl)(cyclopropyl)methanone (0.1 mmol, 1.0 equiv)
- Methyl 2-methylacrylate (0.2 mmol, 2.0 equiv)
- Ru(bpy)₃Cl₂·6H₂O (2.5 mol%, 0.0025 mmol)
- La(OTf)₃ (1.0 equiv, 0.1 mmol)

- N,N,N',N'-Tetramethylethylenediamine (TMEDA) (5.0 equiv, 0.5 mmol)
- Anhydrous Acetonitrile (MeCN) (0.1 M solution)

Procedure:

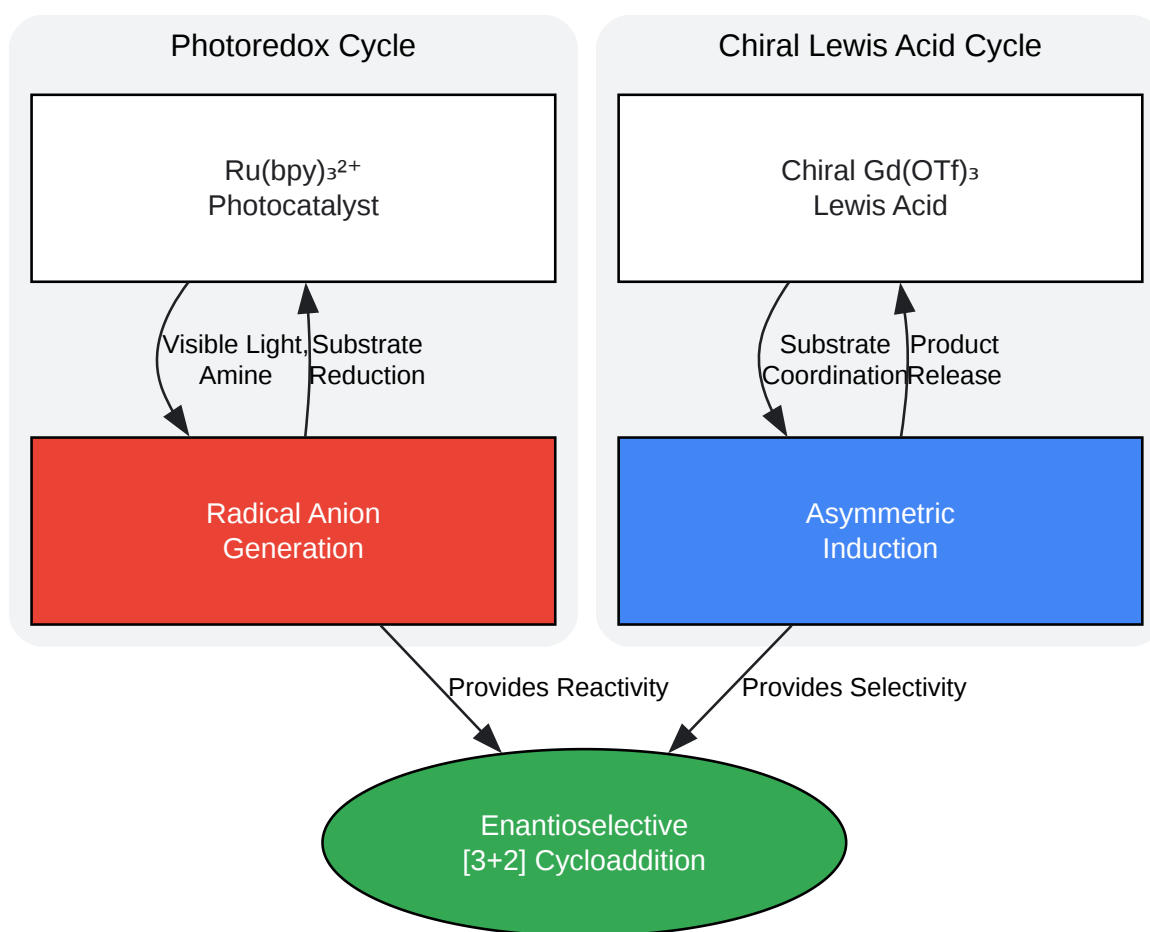
- To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ru(bpy)₃Cl₂·6H₂O (1.9 mg), La(OTf)₃ (58.9 mg), and the aryl cyclopropyl ketone (18.1 mg).
- Seal the vial with a cap containing a PTFE septum and purge with dry nitrogen for 10 minutes.
- Add anhydrous acetonitrile (1.0 mL) via syringe, followed by TMEDA (75 µL) and the olefin partner (22.5 µL).
- Stir the reaction mixture at room temperature and irradiate with a 23 W compact fluorescent lamp (CFL) placed approximately 5 cm from the vial.
- Monitor the reaction by TLC or GC-MS. Upon completion (typically 6-12 hours), concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopentane product.
- Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Enantioselective [3+2] Cycloaddition via Dual Catalysis

To achieve stereocontrol, a dual-catalyst system is employed, combining an achiral photoredox catalyst with a chiral Lewis acid.^[5] The chiral Lewis acid coordinates to the aryl cyclopropyl ketone, creating a chiral environment that directs the stereochemical outcome of the subsequent cycloaddition. This approach has proven effective in synthesizing enantioenriched cyclopentanes that are otherwise challenging to prepare.^[5]

Logical Relationship in Dual Catalysis

The success of this enantioselective transformation relies on the synergistic action of two independent catalytic cycles. The photoredox catalyst is responsible for generating the radical anion intermediate, while the chiral Lewis acid is responsible for inducing asymmetry. The key is that the two catalysts must operate compatibly, without interfering with each other's function.



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